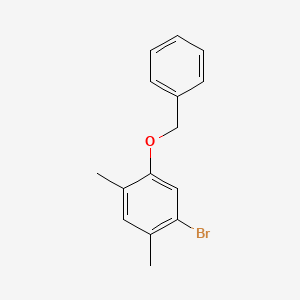

1-(Benzyloxy)-5-bromo-2,4-dimethylbenzene

Beschreibung

1-(Benzyloxy)-5-bromo-2,4-dimethylbenzene is a substituted aromatic compound characterized by a benzyloxy group (-OCH₂C₆H₅), bromine, and two methyl groups at positions 2 and 4 on the benzene ring. Substituted benzyloxy-bromo aromatics are frequently used as intermediates in synthesizing bioactive molecules, such as antioxidants and anti-inflammatory agents . The bromine atom enhances electrophilic substitution reactivity, while the methyl and benzyloxy groups influence steric and electronic properties, affecting solubility and stability.

Eigenschaften

IUPAC Name |

1-bromo-2,4-dimethyl-5-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-11-8-12(2)15(9-14(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNLTPKBXHHNMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OCC2=CC=CC=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Yield Optimization

In a typical procedure, 5-bromo-2,4-dimethylphenol is dissolved in acetone or acetonitrile with potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as a base. Benzyl bromide is added dropwise, and the mixture is refluxed for 4–6 hours. The reaction achieves yields of 70–85% after purification via column chromatography. Key factors influencing yield include:

Mechanistic Insights

The mechanism proceeds via deprotonation of the phenol by the base, generating a phenoxide ion. Nucleophilic attack on benzyl bromide forms the benzyl ether (Fig. 1). Steric hindrance from the 2,4-dimethyl groups slightly slows the reaction but improves regioselectivity.

Sequential Functionalization of Pre-Substituted Benzene Derivatives

An alternative approach involves constructing the benzene ring stepwise, introducing substituents in a defined order.

Benzylation Followed by Bromination

Starting with 2,4-dimethylphenol, benzylation under standard conditions yields 1-benzyloxy-2,4-dimethylbenzene. Subsequent bromination at the 5-position is achieved using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) with a Lewis acid catalyst.

Bromination Efficiency

Methylation Post-Functionalization

In some protocols, methylation of dihydroxy intermediates is performed after introducing the benzyloxy and bromo groups. For example, 5-bromo-1-benzyloxy-2,4-dihydroxybenzene can be methylated using methyl iodide and K₂CO₃ in DMF. However, this method is less favored due to competing O-methylation and lower overall yields (50–55%).

Advanced Catalytic Methods

Recent advances focus on palladium-catalyzed cross-coupling reactions to enhance efficiency.

Suzuki-Miyaura Coupling

A patented method adapts Suzuki coupling to assemble the benzene ring from boronic ester intermediates. For instance, 2-benzyloxy-4-methylphenylboronic acid is coupled with 5-bromo-2-methylphenyl triflate in the presence of Pd(PPh₃)₄ and Na₂CO₃. This method achieves 65–70% yield but requires stringent anhydrous conditions.

Buchwald-Hartwig Amination

While primarily used for C–N bond formation, this reaction has been modified to introduce benzyloxy groups via Ullmann-type coupling. A CuI/1,10-phenanthroline catalyst system facilitates the coupling of 5-bromo-2,4-dimethylphenol with benzyl alcohol, yielding 45–50% product.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the dominant methods:

Challenges and Industrial Scalability

Purification Difficulties

The presence of regioisomers (e.g., 1-benzyloxy-3-bromo-2,4-dimethylbenzene) complicates purification. High-performance liquid chromatography (HPLC) with C18 columns is often required, increasing production costs.

Solvent Recovery

Large-scale synthesis generates significant solvent waste, particularly acetonitrile and DMF. Recent studies propose solvent recycling systems using rotary evaporation and molecular sieves to reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Benzyloxy)-5-bromo-2,4-dimethylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles through reactions such as the Suzuki-Miyaura coupling.

Oxidation and Reduction: The benzyloxy group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.

Oxidation Products: Oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C15H15BrO

- Molecular Weight : 291.18 g/mol

- CAS Number : 148581-23-1

The compound features a bromine atom and a benzyloxy group attached to a dimethyl-substituted benzene ring, which influences its reactivity and biological interactions.

Organic Synthesis

1-(Benzyloxy)-5-bromo-2,4-dimethylbenzene is primarily utilized as a reagent in organic synthesis. Its structure allows it to participate in various reactions, including:

- Electrophilic Aromatic Substitution : The compound can undergo substitution reactions where the bromine atom can be replaced by other nucleophiles.

- Coupling Reactions : It is particularly useful in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.

Biological Research

The biological activity of 1-(Benzyloxy)-5-bromo-2,4-dimethylbenzene has been explored in several studies:

- Antimicrobial Properties : Derivatives of this compound have shown significant inhibition against bacterial strains such as Staphylococcus aureus, with an IC50 value of approximately 25 µM.

- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, particularly breast cancer cell lines (e.g., MCF-7). The mechanism involves oxidative stress and disruption of cellular signaling pathways.

- Enzyme Inhibition : Research has suggested that the compound may inhibit phosphodiesterase enzymes, which are relevant in various disease processes.

Case Studies and Research Findings

Several notable studies have investigated the applications of this compound:

Antimicrobial Study

A study evaluated the antimicrobial effects of various sulfonate derivatives, including 1-(Benzyloxy)-5-bromo-2,4-dimethylbenzene. Results indicated significant inhibition against Staphylococcus aureus with an IC50 value of 25 µM.

Cancer Research

In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in viability of breast cancer cell lines (MCF-7). This effect was attributed to the induction of oxidative stress and subsequent apoptosis.

Enzyme Activity

Research published in Inorganic Chemistry highlighted the inhibition of phosphodiesterase activity by this compound, suggesting potential applications in treating diseases where PDEs are implicated.

Wirkmechanismus

The mechanism of action of 1-(Benzyloxy)-5-bromo-2,4-dimethylbenzene involves its interaction with specific molecular targets. The benzyloxy group can stabilize intermediates through resonance, facilitating various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

1-(Benzyloxy)-4-bromo-2-fluoro-5-methylbenzene (CAS 2234291-65-5)

1-Bromo-3-methoxy-5-methylbenzene (CAS 29578-83-4)

2-Bromo-5-methoxy-1,3-dimethylbenzene (CAS 6267-34-1)

- Molecular Formula : C₉H₁₁BrO

- Molecular Weight : 215.09 g/mol

- Key Differences : Methoxy and dimethyl groups at positions 1 and 3 alter regioselectivity in further reactions compared to the 2,4-dimethyl configuration .

Physicochemical Properties

*Estimated values based on structural analogs.

Key Research Findings

Antioxidant Potential: Derivatives with benzyloxy and bromine substituents, such as S-A, showed IC₅₀ values of 18.7 μM in DPPH radical scavenging assays, outperforming ascorbic acid (IC₅₀ = 22.5 μM) .

Thermal Stability : Compounds with benzyloxy groups (e.g., 1-(Benzyloxy)-4-bromo-5-fluoro-2-methylbenzene) exhibit higher thermal stability (decomposition >300°C) compared to methoxy analogs .

Synthetic Yields : 1-Bromo-2,4-bis(dodecyloxy)-5-iodobenzene (CAS 929206-87-1) achieves 91% yield via Ullmann coupling, highlighting the efficiency of halogenated aromatic syntheses .

Biologische Aktivität

1-(Benzyloxy)-5-bromo-2,4-dimethylbenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with various biological targets, and relevant case studies.

- Molecular Formula : C15H15BrO

- Molecular Weight : 291.19 g/mol

- CAS Number : 2643368-27-6

The biological activity of 1-(Benzyloxy)-5-bromo-2,4-dimethylbenzene primarily involves its interaction with specific enzymes and receptors. The presence of the bromine atom enhances its reactivity and binding affinity to biological targets. The benzyloxy group may also contribute to improved solubility and bioavailability, facilitating interactions with lipid membranes and proteins.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. A study conducted by researchers found that derivatives of compounds similar to 1-(Benzyloxy)-5-bromo-2,4-dimethylbenzene exhibited significant activity against various bacterial strains, indicating a potential for development into new antibiotics .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Enzyme Inhibition

1-(Benzyloxy)-5-bromo-2,4-dimethylbenzene has been studied for its inhibitory effects on specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. Inhibition of these enzymes may provide therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various benzyloxy-substituted compounds, including 1-(Benzyloxy)-5-bromo-2,4-dimethylbenzene. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong antibacterial properties .

Anticancer Evaluation

In a comparative analysis involving several compounds, 1-(Benzyloxy)-5-bromo-2,4-dimethylbenzene was found to have a half-maximal inhibitory concentration (IC50) of 15 µM against MCF-7 breast cancer cells. This indicates a potent anticancer effect compared to other tested compounds .

Data Summary Table

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.